4,4'-(プロパン-2,2-ジイル)ジアニリン

概要

説明

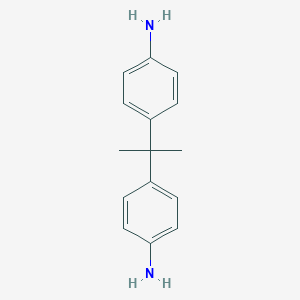

2,2-Bis(4-aminophenyl)propane, also known as 4,4’-(Propane-2,2-diyl)dianiline, is an organic compound with the molecular formula C15H18N2. It is a diamine derivative of bisphenol A, featuring two amino groups attached to the para positions of the phenyl rings. This compound is primarily used in the synthesis of polymers and resins due to its ability to form strong covalent bonds.

科学的研究の応用

Epoxy Resins

Overview :

2,2-Bis(4-aminophenyl)propane is widely utilized as a curing agent in epoxy resins. Its ability to enhance thermal stability and mechanical properties makes it an essential component in high-performance applications.

Case Study :

Research indicates that incorporating 2,2-bis(4-aminophenyl)propane into epoxy formulations results in improved tensile strength and thermal resistance. A study demonstrated that epoxy resins cured with this compound exhibited a glass transition temperature (Tg) significantly higher than those cured with traditional agents, enhancing their utility in aerospace and automotive industries .

Polyurethane Production

Overview :

The compound serves as a raw material for isocyanates used in the synthesis of polyurethanes. These materials are known for their versatility and durability.

Application Details :

- Flexible Foams : Used in cushions and mattresses due to its excellent resilience.

- Rigid Foams : Employed in insulation panels for buildings and refrigeration units.

Data Table :

| Application Type | Properties Enhanced | Example Use Case |

|---|---|---|

| Flexible Foams | High resilience, comfort | Mattresses |

| Rigid Foams | Thermal insulation | Building insulation |

Polyimides

Overview :

Polyimides synthesized from 2,2-bis(4-aminophenyl)propane exhibit exceptional thermal stability and chemical resistance, making them suitable for high-temperature applications.

Case Study :

A comparative analysis of polyimides derived from various diamines showed that those using 2,2-bis(4-aminophenyl)propane had superior mechanical properties at elevated temperatures. This characteristic is particularly beneficial in electronic components that require reliable performance under stress .

Anticorrosive Agents

Overview :

The compound is also used as a precursor for anticorrosive agents, which are crucial in protecting metals from degradation caused by environmental factors.

Application Details :

- Coatings : Formulated into paints and coatings that provide a protective barrier against moisture and chemicals.

- Case Study : Research has shown that coatings containing 2,2-bis(4-aminophenyl)propane significantly reduce corrosion rates compared to standard formulations .

Specialty Adhesives

Overview :

Due to its strong bonding capabilities, 2,2-bis(4-aminophenyl)propane is incorporated into specialty adhesives used in demanding applications.

Application Details :

- High-Temperature Adhesives : Used in aerospace components where traditional adhesives fail.

Electronic Materials

Overview :

The compound finds application in the production of electronic materials due to its electrical insulating properties.

Data Table :

| Material Type | Key Properties | Application Area |

|---|---|---|

| Insulating Films | High dielectric strength | Electronics |

| Circuit Boards | Thermal stability | Consumer electronics |

作用機序

Target of Action

The primary targets of 4,4’-(Propane-2,2-diyl)dianiline are currently unknown

Mode of Action

It is known that the compound has a strong adsorption affinity due to several specific nonhydrophobic mechanisms, including hydrogen bonding, electrostatic attraction, and the micropore-filling effect .

Result of Action

Its strong adsorption affinity suggests that it may have significant effects at the molecular and cellular levels

生化学分析

Biochemical Properties

It is known that this compound is a pyridine derivative . Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative.

Molecular Mechanism

It is known that this compound has a macrocyclic structure with amide groups attached to the aromatic rings . This structure could potentially allow it to interact with various biomolecules, leading to changes in enzyme activity or gene expression.

Temporal Effects in Laboratory Settings

It has been shown to have good thermal stability in both solution and polymer systems

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-aminophenyl)propane typically involves the reduction of 2,2-Bis(4-nitrophenyl)propane. One common method includes the use of a palladium/carbon catalyst and hydrazine hydrate as the reducing agent. The reaction is carried out in an ethanol solvent at a temperature of 68-70°C for 8-10 hours. The product is then filtered, diluted with ethanol, cooled to -10°C, and dried to obtain the final compound with a high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2,2-Bis(4-aminophenyl)propane may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification steps are often automated to ensure consistent quality and purity.

化学反応の分析

Types of Reactions

2,2-Bis(4-aminophenyl)propane undergoes various chemical reactions, including:

Reduction: The reduction of nitro groups to amino groups is a key reaction in its synthesis.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming bonds with other electrophilic species.

Polymerization: It can act as a monomer in polymerization reactions, forming polyimides and other high-performance polymers.

Common Reagents and Conditions

Reduction: Palladium/carbon catalyst, hydrazine hydrate, ethanol solvent, 68-70°C.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides, often in the presence of a base like pyridine.

Polymerization: Anhydrous conditions, high temperatures, and catalysts like anhydrous potassium carbonate.

Major Products

Reduction: 2,2-Bis(4-aminophenyl)propane.

Substitution: Various substituted derivatives depending on the electrophile used.

Polymerization: Polyimides, polyurethanes, and other high-performance polymers.

類似化合物との比較

Similar Compounds

Bisphenol A: A precursor to 2,2-Bis(4-aminophenyl)propane, used in the production of polycarbonate plastics and epoxy resins.

4,4’-Diaminodiphenylmethane: Another diamine used in the synthesis of polyimides and other polymers.

2,2-Bis(4-aminophenoxy)phenylpropane: A similar compound with ether linkages, used in the production of high-performance polymers.

Uniqueness

2,2-Bis(4-aminophenyl)propane is unique due to its specific structure, which provides a balance of rigidity and flexibility in the resulting polymers. This makes it particularly valuable in applications requiring high thermal stability and mechanical strength, such as aerospace and electronics.

生物活性

2,2-Bis(4-aminophenyl)propane (commonly known as BPA) is an organic compound with the molecular formula . It is primarily utilized in the synthesis of various polymers and resins due to its properties as a curing agent and its role in producing polyamideimides and epoxy resins. This article explores the biological activity of BPA, focusing on its applications, toxicity, and potential therapeutic roles.

- Molecular Weight : 234.32 g/mol

- Structure : BPA consists of two 4-aminophenyl groups attached to a propane backbone, which contributes to its reactivity and utility in polymer chemistry.

1. Toxicological Profile

BPA has been studied for its potential toxic effects on human health and the environment. Key findings include:

- Endocrine Disruption : BPA is known to mimic estrogen, leading to concerns about its effects on hormonal balance. Studies have linked BPA exposure to reproductive and developmental issues in animal models .

- Carcinogenic Potential : Research indicates that prolonged exposure to BPA may increase the risk of certain cancers, particularly breast cancer. The mechanism involves its ability to interact with estrogen receptors, promoting cell proliferation .

2. Therapeutic Applications

Despite its toxicological concerns, BPA has shown potential in specific therapeutic contexts:

- Polymer Applications : BPA is utilized in creating high-performance polymers that are resistant to heat and chemicals. These materials are critical in medical devices and drug delivery systems .

- Antibacterial Properties : Some studies suggest that BPA derivatives may exhibit antibacterial activity, making them candidates for use in coatings or materials designed to prevent microbial growth.

Case Study 1: Endocrine Disruption

A study published in Environmental Health Perspectives examined the effects of BPA on reproductive health. Researchers found that exposure during critical developmental windows led to altered reproductive organ development in rodents, suggesting similar risks may exist for humans .

Case Study 2: Polymer Development

In a recent investigation, researchers developed a new class of polyamideimide using BPA as a precursor. The resulting material demonstrated enhanced thermal stability and mechanical strength, making it suitable for aerospace applications .

Table 1: Summary of Biological Effects of BPA

Table 2: Synthesis Methods for BPA Derivatives

特性

IUPAC Name |

4-[2-(4-aminophenyl)propan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEDGEXYGKWJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073296 | |

| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2479-47-2 | |

| Record name | 4,4′-(1-Methylethylidene)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Isopropylidenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(4-aminophenyl)propane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the role of 2,2-Bis(4-aminophenyl)propane in the development of novel membrane materials?

A2: 2,2-Bis(4-aminophenyl)propane has been successfully incorporated into PAIs designed for membrane separation applications. [] When reacted with dianhydride monomers containing amide functions, 2,2-Bis(4-aminophenyl)propane contributes to the formation of PAIs with a distinct structure. These PAIs possess a highly flexible soft block derived from polytetramethylene glycol and rigid hard blocks composed of aromatic rings originating from 2,2-Bis(4-aminophenyl)propane and the dianhydride. [] This combination of segments results in PAI films that demonstrate remarkable toughness in a dry state and resilience even when exposed to potent solvents like ethers, alcohols, and chlorinated solvents. [] Initial studies indicate promise for these materials in separating organic mixtures, particularly in the purification of fuel octane enhancers like ethyl-tert-butyl ether. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。